molecular formula C14H23Br2N B1377744 Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide CAS No. 1375472-52-8

Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide

Cat. No.: B1377744
CAS No.: 1375472-52-8
M. Wt: 365.15 g/mol
InChI Key: WJJZOOYBKCEACI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide is a chemical compound with the molecular formula C14H23Br2N. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzyl group, a bromobutyl chain, and an isopropylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide typically involves a multi-step process. One common method includes the reaction of benzylamine with 4-bromobutyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with isopropylamine to form the desired compound. The final step involves the addition of hydrobromic acid to obtain the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobutyl chain can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines are commonly used under reflux conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Products include substituted amines, nitriles, or alcohols.

    Oxidation: Products include N-oxides or other oxidized derivatives.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide can be compared with other similar compounds such as:

    Benzyl(4-chlorobutyl)(propan-2-yl)amine hydrobromide: Similar structure but with a chlorine atom instead of bromine.

    Benzyl(4-bromobutyl)(methyl)amine hydrobromide: Similar structure but with a methyl group instead of an isopropyl group.

    Benzyl(4-bromobutyl)(ethyl)amine hydrobromide: Similar structure but with an ethyl group instead of an isopropyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-4-bromo-N-propan-2-ylbutan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrN.BrH/c1-13(2)16(11-7-6-10-15)12-14-8-4-3-5-9-14;/h3-5,8-9,13H,6-7,10-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJZOOYBKCEACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCCBr)CC1=CC=CC=C1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide
Reactant of Route 2
Reactant of Route 2
Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide
Reactant of Route 3
Reactant of Route 3
Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide
Reactant of Route 4
Reactant of Route 4
Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide
Reactant of Route 5
Reactant of Route 5
Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Benzyl(4-bromobutyl)(propan-2-yl)amine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.